![molecular formula C15H13ClN2O B2527854 2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾール CAS No. 388574-61-6](/img/structure/B2527854.png)

2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾール

説明

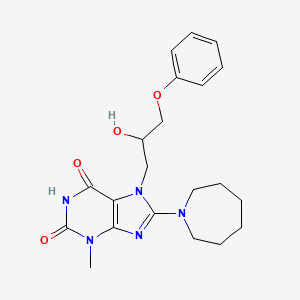

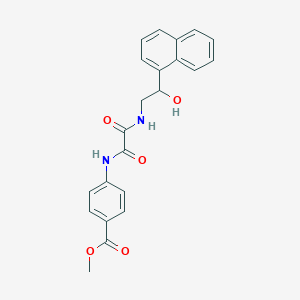

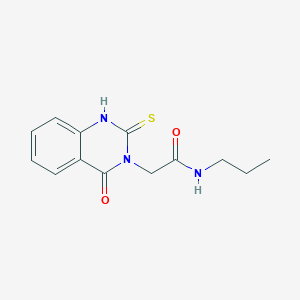

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is mainly used in the synthesis of various biologically active compounds, such as drugs and pesticides. Its structure consists of a benzimidazole ring with a chlorine atom and a methoxybenzyl group attached to it. This compound has been extensively studied and its various properties have been extensively investigated.

科学的研究の応用

医薬品化学および創薬

イミダゾールは、その多様な生物活性により、医薬品における重要な骨格です。研究者らは、2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾールをファーマコフォアとして、その可能性を探求してきました。注目すべき用途には、以下のようなものがあります。

- 抗菌作用: この化合物の誘導体は、S. aureus、Staphylococcus epidermidis、K. pneumoniae、E. coliなどの病原体に対して抗菌活性を示しました .

- 抗真菌作用: C. albicansおよびA. nigerに対して抗真菌性を示します .

癌研究

イミダゾールは、癌研究において注目を集めています。 研究者らは、2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾール誘導体が、ERα陽性乳癌細胞における遺伝子活性化に与える影響を調査しました .

有機合成と方法論

置換イミダゾールの位置選択的合成は、現在も盛んに研究されています。 この化合物に関する直接的な研究は少ないですが、その反応性と結合形成を理解することは、効率的な合成方法の開発に貢献する可能性があります .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

将来の方向性

Imidazoles have a wide range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . They can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in the research of imidazole compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications .

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)